Superior PI3Kβ Isoform Selectivity Over Key Comparators
GSK2636771 methyl, as a prodrug of GSK2636771, inherits a highly selective PI3Kβ inhibition profile. GSK2636771 exhibits an IC₅₀ of 5.2 nM against p110β. In comparative kinase assays, this translates to >900-fold selectivity over p110α and p110γ, and >10-fold selectivity over p110δ [1]. This selectivity profile is superior to that of the dual PI3Kβ/δ inhibitor AZD8186 and the pan-PI3K inhibitor copanlisib [2].
| Evidence Dimension | PI3K isoform selectivity (fold-selectivity vs p110α) |
|---|---|
| Target Compound Data | >900-fold |
| Comparator Or Baseline | AZD8186 (35-fold for PI3Kβ over PI3Kα) and Copanlisib (pan-PI3K inhibitor with little isoform selectivity) |
| Quantified Difference | GSK2636771 exhibits >25-fold greater selectivity for PI3Kβ over PI3Kα than AZD8186. |
| Conditions | Biochemical kinase activity assays for class IA PI3K isoforms. |
Why This Matters
High isoform selectivity minimizes off-target effects, making GSK2636771 methyl a more precise tool for dissecting PI3Kβ-specific signaling in PTEN-deficient cancer models compared to less selective inhibitors.
- [1] Glpbio. (n.d.). GSK2636771. Retrieved from https://www.glpbio.com/research-area/gsk2636771.html View Source
- [2] Li, H., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC5527967/table/T3/ View Source
